Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenethyl group, an imidazolidinyl ring, and a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinyl Ring: This can be achieved through the reaction of a phenyl isothiocyanate with an appropriate amine, followed by cyclization.
Introduction of the Fluorophenethyl Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the imidazolidinyl intermediate.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride.
Esterification: Finally, the benzoate ester is formed through the esterification of the acetylated intermediate with ethanol in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenethyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-fluorobenzoyl)amino)benzoate
- Ethyl 4-(((3,5-dimethylphenoxy)acetyl)amino)benzoate
- Ethyl 4-((2-nitrobenzoyl)amino)benzoate
Uniqueness
Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is unique due to its combination of a fluorophenethyl group and an imidazolidinyl ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a unique structure characterized by an imidazolidinyl core, which is known for its biological significance. The presence of the 4-fluorophenethyl group and the thioxo moiety contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with imidazolidinyl structures often exhibit significant biological activity, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of imidazolidinyl compounds can induce apoptosis in cancer cells. For example, a related compound (4f) exhibited potent antiproliferative effects against various cancer cell lines, showing greater efficacy than standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
- Mechanism of Action : The antitumor effects are primarily attributed to the induction of apoptosis. This involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. The activation of caspase pathways further confirms the apoptotic mechanism .
Study 1: Antiproliferative Effects
In a comparative study, this compound was tested against several cancer cell lines. The results indicated:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Ethyl Compound | 18.53 | 23–46 (normal vs tumor cells) |
5-FU | 74.69 ± 7.85 | - |
MTX | 42.88 ± 8.07 | - |
This table illustrates that the compound demonstrates a significantly lower IC50 value compared to traditional chemotherapeutics, indicating higher potency against cancer cells while sparing normal cells .
Study 2: Apoptosis Induction
Further investigations into the mechanism revealed that treatment with the compound resulted in a marked increase in apoptosis rates in HeLa cells:
Treatment | Apoptosis Rate (%) |
---|---|
Ethyl Compound (3.24 µM) | 68.2 |
5-FU (Control) | 39.6 |
This data underscores the compound's potential as an effective anticancer agent by inducing higher rates of cell death through apoptosis .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. Toxicity studies are essential to evaluate the safety profile; however, preliminary findings indicate a favorable selectivity index.
Properties
Molecular Formula |
C28H26FN3O4S |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H26FN3O4S/c1-2-36-27(35)20-10-14-22(15-11-20)30-25(33)18-24-26(34)32(23-6-4-3-5-7-23)28(37)31(24)17-16-19-8-12-21(29)13-9-19/h3-15,24H,2,16-18H2,1H3,(H,30,33) |
InChI Key |
WJZIVEWXIBPPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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